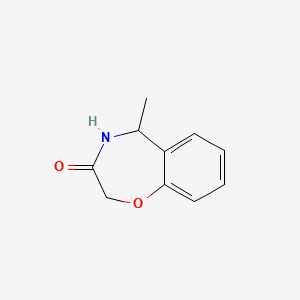

5-Méthyl-4,5-dihydro-1,4-benzoxazépine-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.

BenchChem offers high-quality 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Potentiel anticancéreux: Des chercheurs ont exploré les propriétés anticancéreuses de la 5-Méthyl-4,5-dihydro-1,4-benzoxazépine-3-one. Elle pourrait inhiber la croissance tumorale ou servir de composé de tête pour développer de nouvelles thérapies contre le cancer .

- Troubles neurologiques: La structure du composé suggère des interactions potentielles avec les récepteurs des neurotransmetteurs. Enquêter sur ses effets sur les maladies neurodégénératives pourrait être précieux .

Chimie médicinale et développement de médicaments

Activité Biologique

5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazepine family, which is known for various pharmacological effects, including antitumor, antimicrobial, and neuroprotective activities. This article synthesizes current research findings on the biological activity of 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one, highlighting its mechanisms of action and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 1354950-38-1 |

Mechanisms of Biological Activity

The biological activity of 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one can be attributed to several mechanisms:

- Enzyme Inhibition : Research has indicated that derivatives of benzoxazepines can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition may enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

- Anticancer Properties : Preliminary studies suggest that 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .

- Antimicrobial Activity : The compound has shown promising results in antimicrobial assays against a range of pathogens. Its effectiveness is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several studies have documented the biological activities of similar benzoxazepine compounds:

- Study on Antitumor Activity : A study reported that a related compound induced apoptosis in colon cancer cells with an IC50 value indicating significant cytotoxicity. The mechanism was linked to PKR-mediated pathways, suggesting that 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one may share similar properties .

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of benzoxazepines exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions could enhance efficacy .

Research Findings

Recent research findings provide insights into the potential therapeutic applications of 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one:

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells .

- Antioxidant Activity : Studies have shown that benzoxazepine derivatives possess antioxidant properties that can mitigate oxidative damage in cells, which is crucial for preventing various diseases associated with oxidative stress .

Propriétés

IUPAC Name |

5-methyl-4,5-dihydro-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-8-4-2-3-5-9(8)13-6-10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFLPNFNQMDCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2OCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883815-95-0 |

Source

|

| Record name | 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.